molecular formula C8H5ClINS B8229913 7-Chloro-4-iodo-3-methylthieno[2,3-c]pyridine

7-Chloro-4-iodo-3-methylthieno[2,3-c]pyridine

Cat. No.: B8229913
M. Wt: 309.56 g/mol
InChI Key: XZPNPPVJDMLOHB-UHFFFAOYSA-N
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Description

7-Chloro-4-iodo-3-methylthieno[2,3-c]pyridine is a heterocyclic compound with the molecular formula C8H5ClINS. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-iodo-3-methylthieno[2,3-c]pyridine typically involves the halogenation of 3-methylthieno[2,3-c]pyridine. The process includes:

    Chlorination: Introduction of a chlorine atom at the 7th position.

    Iodination: Introduction of an iodine atom at the 4th position.

These reactions are usually carried out under controlled conditions using appropriate halogenating agents and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-iodo-3-methylthieno[2,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: Both the chlorine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Chloro-4-iodo-3-methylthieno[2,3-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Chloro-4-iodo-3-methylthieno[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-methylthieno[2,3-c]pyridine
  • 4-Iodo-3-methylthieno[2,3-c]pyridine
  • 2-Chloro-4-iodo-3-methylpyridine

Uniqueness

7-Chloro-4-iodo-3-methylthieno[2,3-c]pyridine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

7-chloro-4-iodo-3-methylthieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClINS/c1-4-3-12-7-6(4)5(10)2-11-8(7)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPNPPVJDMLOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=CN=C2Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClINS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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